[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate
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Overview
Description
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate is a complex organic compound with a unique structure that combines carbamoyl, oxazolyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenyl and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green solvents and environmentally friendly methods is becoming increasingly important to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl or oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a complex structure used in various chemical syntheses.
2,6-Pyridinedicarboxylic acid: Known for its use in coordination chemistry and as a ligand.
Uniqueness
[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-(2-phenyl-1,3-oxazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-11-12-24(18-9-5-2-6-10-18)19(25)15-27-20(26)13-17-14-28-21(23-17)16-7-3-1-4-8-16/h1-10,14H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICUFYUMKDCVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)OCC(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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